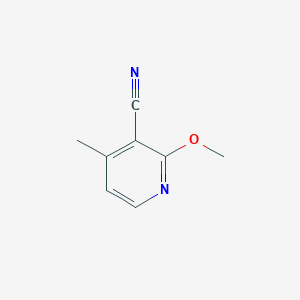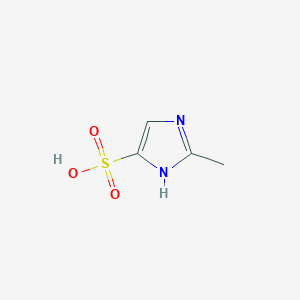
2-Methoxy-4-methylnicotinonitrile
Übersicht
Beschreibung
“2-Methoxy-4-methylnicotinonitrile” is an organic compound . It is considered an organic building block .
Synthesis Analysis
There are several studies that have investigated the synthesis of compounds similar to “2-Methoxy-4-methylnicotinonitrile”. For instance, a study on “2-Methoxy-4,6-diphenylnicotinonitrile” employed X-ray diffraction (XRD) and sophisticated computational methodologies to investigate its molecular structure and electronic properties .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-methylnicotinonitrile” has been studied using X-ray diffraction (XRD) and computational methodologies. The compound’s orthorhombic crystallization in the P21212 space group was validated, composed of a pyridine core flanked by two phenyl rings .Chemical Reactions Analysis
The global reactivity descriptors for “2-Methoxy-4-methylnicotinonitrile” provide insightful information about its chemical reactivity and stability, as well as its potential interactions with other compounds .Wissenschaftliche Forschungsanwendungen
Optical Applications
“2-Methoxy-4-methylnicotinonitrile” has potential applications in the field of optics due to its structural properties. Organic materials like this compound are significant in photonic applications because of their fast response times and the ability to optimize molecular structures to maximize nonlinear responses . Nonlinear optics, which deals with the interactions of applied electromagnetic fields in materials to generate new fields altered in frequency, phase, amplitude, or other physical properties, finds this type of organic compound valuable due to the delocalized pi-electron cloud .
Material Science
In material science, “2-Methoxy-4-methylnicotinonitrile” can be used to develop new innovative research focuses on organic nonlinear optic (NLO) materials. These materials have applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The compound’s molecular structure, which includes a large number of delocalized π electrons, makes it highly suitable for these applications .
Analytical Chemistry
The compound’s derivatives are used in the synthesis of photorefractive polymers as novel chromophores in analytical studies. This application is crucial for developing new methods of detecting and quantifying chemical substances . The absorption spectrum associated with its derivatives is used to determine catechol derivatives in syntheses, highlighting its importance in analytical chemistry .
Dyeing and Printing Processes
“2-Methoxy-4-methylnicotinonitrile” and its derivatives are used in dyeing processes in the textile industry, such as dyeing cotton. It also serves as a chromogenic agent in printing processes, demonstrating its versatility in various industrial applications .
Synthesis of Azo Dyes
The compound is an intermediate in the synthesis of azo dyes. Azo dyes are widely used for coloring textiles, leathers, foods, and cosmetics. The ability to act as an intermediate in these syntheses shows the compound’s role in the production of a broad range of dyes .
Pigment Production
It is also involved in the production of Pigment Yellow 74, a high production volume chemical. This pigment has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints. The compound’s role in pigment production underscores its significance in various consumer products .
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds such as 2-methoxy-4-vinylphenol have been shown to interact with key pro-inflammatory mediators including nitric oxide (no), prostaglandins (pge 2), inducible no synthase (inos), and cyclooxygenase-2 (cox-2) . These targets play crucial roles in inflammation and immune responses.
Mode of Action
Similar compounds have been found to inhibit the translocation of nf-κb p65 into the nucleus by iκb degradation following iκb-α phosphorylation and the phosphorylation of mapks such as p38, erk1/2, and jnk . This suggests that 2-Methoxy-4-methylnicotinonitrile may interact with its targets to modulate these pathways and induce changes in cellular responses.
Biochemical Pathways
Related compounds have been found to suppress nf-κb and mapk activation, and histone acetylation . These pathways are involved in regulating inflammation and immune responses.
Result of Action
Related compounds have been found to exert potent anti-inflammatory effects by inhibiting lps-induced no, pge 2, inos, and cox-2 in raw2647 cells . These effects are mediated by suppression of NF-κB and MAPK activation and histone acetylation .
Eigenschaften
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLJHRMCCVPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455683 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylnicotinonitrile | |
CAS RN |
149379-71-5 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)







